molecular formula C17H24N2O3 B5446925 Ethyl 4-{[(2,6-dimethylpiperidin-1-yl)carbonyl]amino}benzoate

Ethyl 4-{[(2,6-dimethylpiperidin-1-yl)carbonyl]amino}benzoate

Cat. No.: B5446925
M. Wt: 304.4 g/mol
InChI Key: QLXAIJIMTJGEDE-UHFFFAOYSA-N
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Description

Ethyl 4-{[(2,6-dimethylpiperidin-1-yl)carbonyl]amino}benzoate is a chemical compound with the molecular formula C16H23NO2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzoate ester linked to a piperidine ring, which is further substituted with dimethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(2,6-dimethylpiperidin-1-yl)carbonyl]amino}benzoate typically involves the esterification of 4-aminobenzoic acid with ethyl alcohol in the presence of a catalyst, followed by the introduction of the piperidine ring. The reaction conditions often include:

    Temperature: 80-100°C

    Catalysts: Acidic catalysts such as sulfuric acid or hydrochloric acid

    Solvents: Organic solvents like toluene or dichloromethane

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(2,6-dimethylpiperidin-1-yl)carbonyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Hydrogen gas with palladium on carbon

    Substitution: Sodium hydroxide in aqueous medium

Major Products Formed

    Oxidation: Formation of carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of substituted benzoates

Scientific Research Applications

Ethyl 4-{[(2,6-dimethylpiperidin-1-yl)carbonyl]amino}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the manufacture of specialty chemicals and as a stabilizer in polymer production.

Mechanism of Action

The mechanism of action of Ethyl 4-{[(2,6-dimethylpiperidin-1-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylpiperidine: A related compound with similar structural features but different functional groups.

    Ethyl 4-aminobenzoate: Shares the benzoate ester moiety but lacks the piperidine ring.

    Piperidine derivatives: Various piperidine-based compounds with different substituents.

Uniqueness

Ethyl 4-{[(2,6-dimethylpiperidin-1-yl)carbonyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

ethyl 4-[(2,6-dimethylpiperidine-1-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-4-22-16(20)14-8-10-15(11-9-14)18-17(21)19-12(2)6-5-7-13(19)3/h8-13H,4-7H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXAIJIMTJGEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)N2C(CCCC2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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